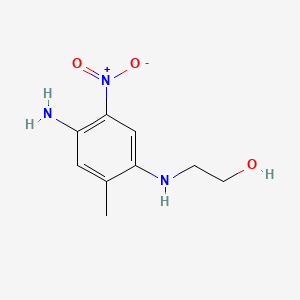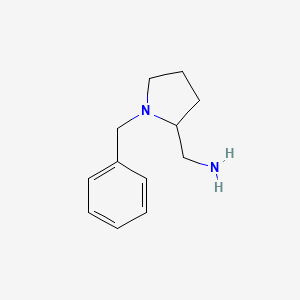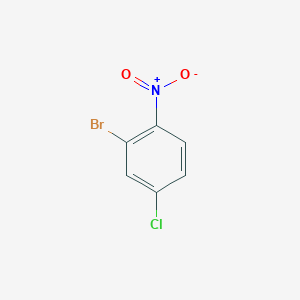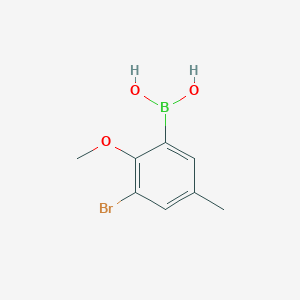
3-Bromo-5-methyl-2-methoxyphenylboronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated aromatic compounds is well-documented. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, involving regioselective reactions and nucleophilic substitutions, leading to an overall yield of 67% . Similarly, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from a related starting material in five steps with an overall yield of 34% is reported . These methods could potentially be adapted for the synthesis of "3-Bromo-5-methyl-2-methoxyphenylboronic acid" by considering the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals that the methoxy group is almost coplanar with the phenyl ring, and the substituents' angles suggest electron-withdrawing or electron-donating properties . This information can be extrapolated to predict the molecular geometry and electronic distribution in "3-Bromo-5-methyl-2-methoxyphenylboronic acid."
Chemical Reactions Analysis
The papers describe various chemical reactions involving brominated compounds. For example, the halodeboronation of aryl boronic acids to form aryl bromides and chlorides is demonstrated, which could be relevant for the target compound's synthesis or functionalization . Additionally, the formation of cyclopropanes and heterocycles from bromoacrylic acid derivatives indicates the reactivity of brominated intermediates in cyclization reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "3-Bromo-5-methyl-2-methoxyphenylboronic acid" are not directly reported, the properties of structurally similar compounds can provide some insights. For instance, the crystal structures of bromo-hydroxy-benzoic acid derivatives show two-dimensional architectures formed by hydrogen bonds and Br-O or π-π interactions . These interactions could influence the solubility, melting point, and crystallinity of the target compound. The synthesis and structure of tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates also provide information on the coordination geometry and bond lengths that could be relevant to the boronic acid group in the target compound .
Aplicaciones Científicas De Investigación
-
Suzuki-Miyaura Cross-Coupling Reactions
- Boronic acids, including “3-Bromo-5-methyl-2-methoxyphenylboronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond forming reaction, which is widely used in organic synthesis .
- The boronic acid acts as a nucleophile, transferring an organic group to a palladium complex during the transmetalation step of the reaction .
-
Synthesis of Biologically Active Compounds
-
Development of New Materials
-
Protodeboronation Reactions
-
Luminescent Properties
-
Synthesis of Indole Derivatives
Safety And Hazards
Propiedades
IUPAC Name |
(3-bromo-2-methoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQCYDMSPACJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400670 | |
| Record name | (3-Bromo-2-methoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methyl-2-methoxyphenylboronic acid | |
CAS RN |
870717-99-0 | |
| Record name | (3-Bromo-2-methoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methyl-2-methoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)
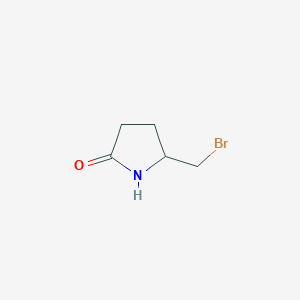
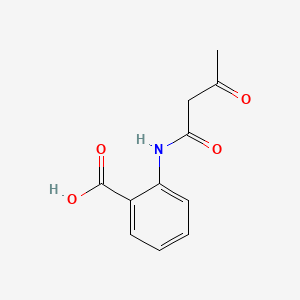
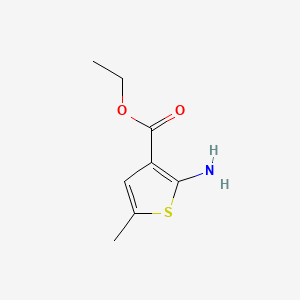
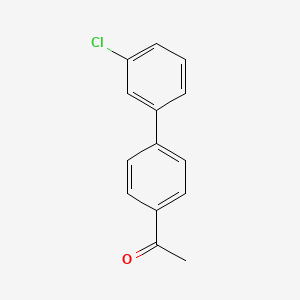
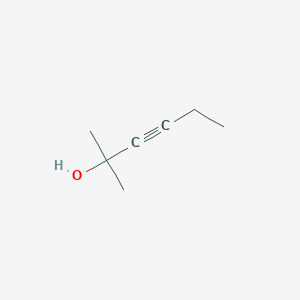
![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)
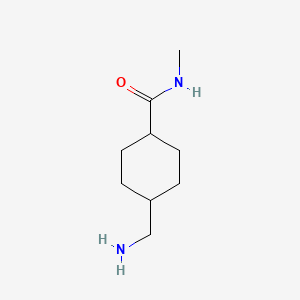
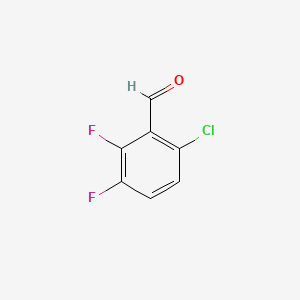
![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)
